tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20INO3 . It is known for its unique structure, which includes a piperidine ring substituted with a formyl group, an iodomethyl group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through a halogenation reaction using reagents like iodomethane.
Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized into an active form that interacts with molecular targets such as enzymes or receptors. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
- tert-Butyl4-formyl-4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl4-formyl-4-(chloromethyl)piperidine-1-carboxylate
- tert-Butyl4-formyl-4-(fluoromethyl)piperidine-1-carboxylate
Comparison:
- Halogen Substitution: The primary difference between these compounds lies in the halogen atom (iodine, bromine, chlorine, fluorine) attached to the methyl group. This affects their reactivity and the types of reactions they undergo.
- Reactivity: tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate is generally more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the choice of halogen can influence the selectivity and efficiency of the reactions they participate in.
Properties
IUPAC Name |
tert-butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVUSQKSTDVRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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